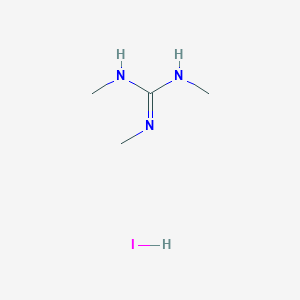

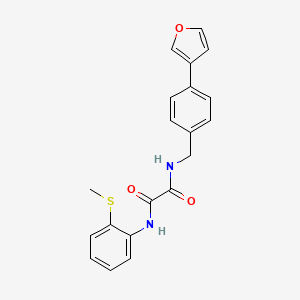

1,2,3-Trimethylguanidine;hydroiodide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

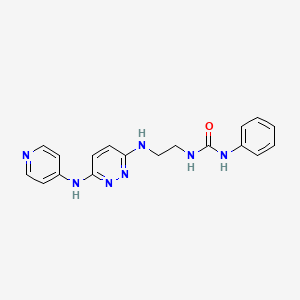

1,2,3-Trimethylguanidine hydroiodide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a white crystalline powder that is soluble in water and has a molecular weight of 211.99 g/mol. This compound has been extensively studied for its unique properties and potential applications in the field of biochemistry and medicinal chemistry.

科学的研究の応用

Catalytic Applications

1,2,3-Trimethylguanidine hydroiodide, while not directly mentioned, is closely related to compounds such as 1,1,3,3-tetramethylguanidine, which has been identified as a highly effective catalyst for the cyanosilylation of various ketones and aldehydes. This process converts ketones and aldehydes to their corresponding cyanohydrin trimethylsilyl ethers with high efficiency, under solvent-free conditions, and at low catalyst loadings (Wang et al., 2006). This highlights the potential utility of trimethylguanidine hydroiodide derivatives in organic synthesis, particularly in catalysis.

Radiopharmaceutical Research

Metaiodobenzylguanidine (MIBG) is another compound related to trimethylguanidine hydroiodide, acting as an analog of norepinephrine and used extensively in radiopharmaceutical applications. Studies have shown its effectiveness in imaging and treating neuroectodermal tumors, with 131I-labeled MIBG used for therapeutic purposes. The behavior of MIBG in mimicking norepinephrine uptake and release offers valuable insights into adrenergic neuron function and injury, demonstrating the compound's significance in neuroendocrine research (Sisson et al., 1987).

Advanced Glycation Endproducts Inhibition

Aminoguanidine, a related derivative, has shown promise in inhibiting the formation of advanced glycation endproducts (AGEs), which are linked to various chronic diseases, including diabetes and aging-related complications. Its ability to scavenge reactive carbonyl species and inhibit AGE formation has implications for therapeutic strategies aimed at preventing diabetic complications and other AGE-related disorders (Thornalley, 2003).

Electrochemical Analysis

Research involving iodine monochloride as a volumetric reagent for the determination of various compounds, including aminoguanidine hydrochloride, showcases the role of trimethylguanidine hydroiodide in analytical chemistry. The sharp endpoint in visual titrations facilitated by this approach underscores the importance of these compounds in precise analytical measurements (Singh et al., 1958).

特性

IUPAC Name |

1,2,3-trimethylguanidine;hydroiodide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11N3.HI/c1-5-4(6-2)7-3;/h1-3H3,(H2,5,6,7);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWZWLMPFFGWOIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=NC)NC.I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12IN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N',N''-trimethylguanidine hydroiodide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2694844.png)

![N-(2,5-dimethylphenyl)-2-{4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2694845.png)

![N-(3-chloro-4-fluorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2694846.png)

![(E)-N-[[(2R,5S)-5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methyl]-2-phenylethenesulfonamide](/img/structure/B2694847.png)

![N-[4-(aminosulfonyl)phenyl]-2-(hydroxyimino)acetamide](/img/structure/B2694854.png)

![N-[1-(2-Methylphenyl)cyclopropyl]prop-2-enamide](/img/structure/B2694856.png)